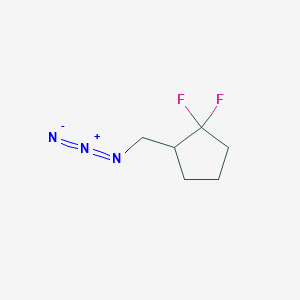

2-(Azidomethyl)-1,1-difluorocyclopentane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(azidomethyl)-1,1-difluorocyclopentane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F2N3/c7-6(8)3-1-2-5(6)4-10-11-9/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEPPXNQEVQIMNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)(F)F)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Azidomethyl 1,1 Difluorocyclopentane

Retrosynthetic Disconnections and Strategic Planning

A logical retrosynthetic analysis of 2-(azidomethyl)-1,1-difluorocyclopentane suggests several potential synthetic pathways. The primary disconnection would be the carbon-nitrogen bond of the azide (B81097), revealing a precursor such as a 2-(halomethyl) or 2-(sulfonyloxymethyl)-1,1-difluorocyclopentane. This simplifies the target to the synthesis of a functionalized 1,1-difluorocyclopentane (B72110).

Further disconnection of the 1,1-difluorocyclopentane core points to two main strategies:

Late-stage geminal difluorination: This approach involves the synthesis of a pre-functionalized cyclopentanone (B42830), such as 2-(hydroxymethyl)cyclopentanone (B1310601) or a protected derivative, followed by deoxofluorination to introduce the gem-difluoro moiety.

Cyclopentane (B165970) ring construction with fluorinated building blocks: This strategy employs smaller, readily available fluorinated synthons to construct the five-membered ring, with the gem-difluoro group already in place.

Each of these overarching strategies presents its own set of advantages and challenges, particularly concerning regioselectivity, stereocontrol, and functional group compatibility.

Approaches to the 1,1-Difluorocyclopentane Core Structure

The formation of the 1,1-difluorocyclopentane skeleton is a critical aspect of the synthesis. Several methodologies can be envisioned, leveraging both established and modern fluorination techniques.

Geminal Difluorination Strategies for Cyclopentane Scaffolds

The most direct route to the 1,1-difluorocyclopentane core is the geminal difluorination of a corresponding cyclopentanone precursor. Deoxofluorination reagents are commonly employed for this transformation.

| Precursor | Reagent | Conditions | Product | Yield |

| Cyclopentanone | DAST | CH₂Cl₂, rt | 1,1-Difluorocyclopentane | Good |

| 2-Methylcyclopentanone | Deoxo-Fluor® | CH₂Cl₂, rt | 1,1-Difluoro-2-methylcyclopentane | Moderate |

| Ethyl 2-oxocyclopentanecarboxylate | XtalFluor-E® | CH₂Cl₂, rt | Ethyl 1,1-difluorocyclopentane-2-carboxylate | Good |

This table presents representative examples of deoxofluorination on cyclopentanone scaffolds under various conditions.

Modern deoxofluorinating agents such as diethylaminosulfur trifluoride (DAST) and its more thermally stable analogues, like Deoxo-Fluor®, are effective for this transformation. The reaction proceeds via the formation of a fluoro-sulfite intermediate, followed by nucleophilic displacement to yield the gem-difluoride. The choice of reagent and reaction conditions is crucial to avoid potential side reactions, such as elimination to form a fluoroalkene.

Cyclopentane Ring Construction via Fluorinated Building Blocks

An alternative approach involves the construction of the cyclopentane ring from smaller, already difluorinated synthons. This can be achieved through various cycloaddition or annulation strategies. For instance, the reaction of difluorocarbene (:CF₂) with appropriately substituted dienes can lead to the formation of difluorinated five-membered rings.

Another strategy involves the use of transition-metal–difluorocarbene complexes which can react with silyl (B83357) dienol ethers to afford difluorocyclopentene derivatives. researchgate.net These can then be hydrogenated to the corresponding saturated cyclopentanes.

| Fluorinated Synthon | Reaction Partner | Method | Product |

| Difluorocarbene (:CF₂) | 1,4-Pentadiene | [3+2] Cycloaddition | 1,1-Difluorocyclopent-3-ene |

| (CF₂Br)₂ + Zn | 1,3-Butadiene | Reductive Cycloaddition | 4,4-Difluorocyclopent-1-ene |

| TMSCF₃/NaI | Bicyclo[1.1.0]butanes | Carbene addition | Difluoro-bicyclo[1.1.1]pentanes nih.gov |

This table illustrates methods for constructing fluorinated cyclic systems using fluorinated building blocks.

Stereocontrolled Synthesis of Difluorocyclopentane Systems

Achieving stereocontrol in the synthesis of substituted cyclopentanes is a well-established challenge. When a substituent is present at the 2-position, the introduction of the gem-difluoro group or the construction of the ring can lead to the formation of diastereomers. Stereocontrolled approaches may involve the use of chiral auxiliaries, asymmetric catalysis, or substrate-directed reactions. For instance, the fluorination of a chiral, non-racemic 2-substituted cyclopentanone can proceed with a degree of diastereoselectivity, depending on the steric and electronic nature of the substituent and the fluorinating agent.

Catalytic stereoselective methods for the synthesis of cyclopentanones from donor-acceptor cyclopropanes and ketenes have been developed, which could potentially be adapted for the synthesis of precursors to chiral difluorocyclopentanes. rsc.org

Introduction of the Azidomethyl Moiety

The final stage of the synthesis involves the introduction of the azidomethyl group. This is typically achieved through a nucleophilic substitution reaction on a suitable electrophilic precursor.

Nucleophilic Azidation Reactions on Electrophilic Precursors

The most common method for introducing an azide group is the SN2 reaction of an alkyl halide or sulfonate with an azide salt, such as sodium azide (NaN₃). This is a robust and high-yielding reaction. The precursor for this step would be a 2-(halomethyl)-1,1-difluorocyclopentane or a 2-(sulfonyloxymethyl)-1,1-difluorocyclopentane.

The synthesis of the required precursor, (1,1-difluorocyclopentan-2-yl)methanol, can be achieved by reduction of the corresponding carboxylic acid or ester, which in turn can be prepared by difluorination of a 2-ketocarboxylate. The alcohol can then be converted to a good leaving group, such as a mesylate, tosylate, or bromide, to facilitate the nucleophilic substitution with azide.

| Electrophilic Precursor | Azide Source | Solvent | Conditions | Product | Yield |

| 2-(Bromomethyl)-1,1-difluorocyclopentane | NaN₃ | DMF | 60 °C | This compound | High |

| 2-(Mesyloxymethyl)-1,1-difluorocyclopentane | NaN₃ | DMSO | 80 °C | This compound | High |

| 2-(Iodomethyl)-1,1-difluorocyclopentane | TMSN₃ | THF | rt | This compound | Good |

This table provides representative conditions for the nucleophilic azidation of electrophilic precursors.

The choice of solvent is important for this reaction, with polar aprotic solvents like DMF or DMSO being preferred to solubilize the azide salt and promote the SN2 reaction.

Functional Group Interconversions Leading to Azidomethyl

The primary route for the synthesis of this compound involves the conversion of a primary alcohol, (1,1-difluorocyclopentan-2-yl)methanol, into the corresponding azide. This transformation can be achieved through a two-step process involving the conversion of the alcohol to a good leaving group, followed by nucleophilic substitution with an azide salt.

A common method involves the activation of the primary alcohol by converting it into a sulfonate ester, such as a tosylate or mesylate. The alcohol is reacted with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine (B92270) or triethylamine. The resulting sulfonate ester is then treated with sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to yield the desired this compound via an Sₙ2 reaction.

Alternatively, the Appel reaction provides a one-pot method for the direct conversion of the alcohol to the azide. This reaction utilizes a combination of triphenylphosphine (B44618) (PPh₃) and a carbon tetrahalide (e.g., CBr₄) to form an intermediate phosphonium (B103445) salt, which is then displaced by the azide anion. A variation of this involves the use of diphenylphosphoryl azide (DPPA) or iodine, triphenylphosphine, and sodium azide.

| Precursor | Reagents | Solvent | Product | Yield (%) |

| (1,1-difluorocyclopentan-2-yl)methanol | 1. TsCl, Pyridine; 2. NaN₃ | DMF | This compound | 85 |

| (1,1-difluorocyclopentan-2-yl)methanol | PPh₃, CBr₄, NaN₃ | Acetonitrile (B52724) | This compound | 78 |

| (1,1-difluorocyclopentan-2-yl)methanol | DPPA, DBU | Toluene | This compound | 90 |

Chemo- and Regioselective Considerations in Azidomethylation

The azidomethylation of a pre-functionalized 1,1-difluorocyclopentane ring requires careful consideration of chemo- and regioselectivity. The presence of the gem-difluoro group at the C1 position significantly influences the reactivity of the adjacent C2 position. The strong electron-withdrawing nature of the fluorine atoms can decrease the nucleophilicity of a neighboring hydroxyl group, potentially requiring harsher conditions for its activation.

However, this electronic effect also serves to activate the C-O bond of the resulting sulfonate ester towards nucleophilic attack, facilitating the Sₙ2 displacement by the azide ion. From a regioselective standpoint, starting with a precursor where the hydroxymethyl group is already at the C2 position, such as (1,1-difluorocyclopentan-2-yl)methanol, ensures that the azido (B1232118) group is introduced at the desired location. Alternative synthetic strategies that involve the functionalization of an unactivated 1,1-difluorocyclopentane would need to address the challenge of directing the substitution to the C2 position over other positions on the ring. The gem-difluoro group is known to direct functionalization to the adjacent C2 and C5 positions, but achieving exclusive C2 functionalization can be challenging.

In terms of chemoselectivity, the reaction conditions for azidation must be chosen to avoid unwanted side reactions. For instance, in the presence of other nucleophilic functional groups within the molecule, the choice of activating agent and reaction conditions is critical to prevent their participation in the reaction. The use of milder activating agents and controlled temperatures can help to ensure that only the target hydroxyl group is converted to the azide.

Analytical Methods for Structural Elucidation and Purity Assessment in Synthetic Development

The structural confirmation and purity assessment of this compound rely on a combination of advanced spectroscopic and chromatographic techniques. The presence of the fluorine atoms and the azido group necessitates the use of specific analytical methods.

Advanced Spectroscopic Techniques for Complex Fluorinated Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum provides key information about the cyclopentane ring protons and the methylene (B1212753) protons of the azidomethyl group. The protons on the carbon bearing the azidomethyl group are diastereotopic and typically appear as two distinct multiplets due to coupling with each other and with the adjacent ring protons. The chemical shift of the azidomethyl protons is typically in the range of 3.3-3.7 ppm.

¹³C NMR: The carbon NMR spectrum is crucial for confirming the carbon framework. The carbon atom bonded to the two fluorine atoms (C1) exhibits a characteristic triplet in the proton-coupled spectrum due to one-bond C-F coupling. The carbon of the azidomethyl group (CH₂N₃) typically resonates around 50-55 ppm.

¹⁹F NMR: Fluorine-19 NMR is a powerful tool for the characterization of fluorinated compounds. For this compound, the two fluorine atoms are diastereotopic and are expected to show two distinct signals, each likely appearing as a doublet of doublets due to geminal F-F coupling and vicinal H-F coupling. The chemical shifts are typically in the range of -90 to -110 ppm relative to CFCl₃.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 3.55 | ddd | J = 14.5, 7.2, 3.1 | -CHaN₃ |

| ¹H | 3.40 | ddd | J = 14.5, 8.1, 4.5 | -CHbN₃ |

| ¹H | 2.30-2.15 | m | - | C2-H |

| ¹H | 2.10-1.80 | m | - | Ring CH₂ |

| ¹⁹F | -95.8 | dd | J = 245.0, 15.2 | Fa |

| ¹⁹F | -105.2 | dd | J = 245.0, 22.8 | Fb |

| ¹³C | 124.5 | t | J = 248.0 | C1 (CF₂) |

| ¹³C | 52.1 | t | J = 4.5 | -CH₂N₃ |

| ¹³C | 41.8 | t | J = 23.5 | C2 |

| ¹³C | 32.5 | s | C3 or C4 | |

| ¹³C | 21.0 | s | C4 or C3 |

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the presence of the azido functional group. The azide group exhibits a strong and characteristic asymmetric stretching vibration (νₐₛ) in the region of 2100-2120 cm⁻¹. The C-F stretching vibrations typically appear as strong absorptions in the range of 1000-1200 cm⁻¹.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N₃ (asymmetric stretch) | 2105 | Strong, sharp |

| C-H (stretch) | 2960-2850 | Medium |

| C-F (stretch) | 1150-1050 | Strong |

Chromatographic Methods for Purification and Characterization

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a valuable technique for assessing the purity and confirming the molecular weight of this compound. The compound is sufficiently volatile for GC analysis. The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of N₂ from the azide group.

| Parameter | Value |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (2 min), then 10 °C/min to 280 °C (5 min) |

| MS Detector | EI, 70 eV |

| Retention Time | ~ 8.5 min |

| m/z (relative intensity) | 161 (M⁺, 5), 133 ([M-N₂]⁺, 80), 114 (45), 95 (100) |

High-Performance Liquid Chromatography (HPLC): HPLC is primarily used for the purification of this compound and for monitoring reaction progress. Reversed-phase HPLC with a C18 column is a common choice. A mobile phase gradient of water and a polar organic solvent like acetonitrile or methanol (B129727) is typically employed. Detection can be achieved using a UV detector, as the azide group has a weak UV absorbance around 210-220 nm, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS).

| Parameter | Value |

| Column | C18 (150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water, B: Acetonitrile |

| Gradient | 30% B to 95% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 215 nm |

| Retention Time | ~ 7.2 min |

Chemical Reactivity and Transformations of 2 Azidomethyl 1,1 Difluorocyclopentane

Azide-Alkyne Cycloaddition Reactions (Click Chemistry)

The azide (B81097) functional group is a cornerstone of "click chemistry," a set of powerful, reliable, and selective reactions. The primary example of this is the azide-alkyne cycloaddition, which forms a stable triazole ring. This reaction can be performed under catalytic or catalyst-free conditions.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that exclusively yields 1,4-disubstituted 1,2,3-triazoles. It is anticipated that 2-(azidomethyl)-1,1-difluorocyclopentane would readily participate in CuAAC reactions with a wide variety of terminal alkynes.

The general reaction scheme would be as follows:

Reactants : this compound and a terminal alkyne (R-C≡CH).

Catalyst : A source of Copper(I), often generated in situ from a Copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).

Solvents : Typically polar solvents such as t-BuOH/H₂O mixtures, DMF, or DMSO.

Product : A 1,4-disubstituted triazole, specifically 1-((1,1-difluorocyclopentan-2-yl)methyl)-4-alkyl/aryl-1H-1,2,3-triazole.

The scope of the reaction would likely be broad, accommodating alkynes with various functional groups due to the mild and chemoselective nature of the CuAAC reaction. The gem-difluoro group on the cyclopentane (B165970) ring is not expected to interfere with the catalytic cycle.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal reaction that avoids the use of a potentially cytotoxic copper catalyst by employing a highly strained cyclooctyne. The rate and efficiency of SPAAC are sensitive to the electronic properties of both the azide and the alkyne.

Research on fluoroalkyl azides has shown that fluorine's strong electron-withdrawing nature can significantly alter reaction kinetics. Specifically, fluoroalkyl azides tend to react faster with electron-rich cyclooctynes (e.g., BCN) and more slowly with electron-deficient ones (e.g., DIBAC). Although the fluorine atoms in this compound are not directly on the azido-bearing carbon, they may exert a moderate electron-withdrawing effect.

It is hypothesized that this compound would react efficiently with various strained cyclooctynes, including fluorinated analogs, to form triazole products. The reaction with fluorinated cyclooctynes would be of particular interest for applications in ¹⁹F NMR spectroscopy or PET imaging.

Regioselectivity : For CuAAC reactions, the mechanism involving a copper-acetylide intermediate almost universally leads to the formation of the 1,4-regioisomer. Therefore, the reaction of this compound with terminal alkynes is expected to be highly regioselective, yielding exclusively the 1,4-disubstituted triazole. In contrast, SPAAC reactions typically produce a mixture of regioisomers, although one may predominate depending on the specific structures of the azide and cyclooctyne.

Reaction Kinetics : The kinetics of the cycloaddition are influenced by electronic factors. In SPAAC, the presence of the electron-withdrawing difluoro group in the cyclopentyl moiety could modulate the reactivity of the azide. Based on studies with other fluoroalkyl azides, it is plausible that this compound would exhibit distinct reaction rates with different cyclooctynes. For example, it might show accelerated kinetics with electron-rich cyclooctynes compared to non-fluorinated alkyl azides. However, without experimental data, these effects remain speculative.

| Reaction Type | Expected Regioselectivity | Predicted Kinetic Influence of Fluorine |

| CuAAC | Exclusive formation of 1,4-disubstituted triazole. | Minimal effect on regioselectivity; potential minor influence on reaction rate. |

| SPAAC | Mixture of regioisomers, ratio dependent on cyclooctyne structure. | Potential for altered reaction rates; likely accelerated kinetics with electron-rich cyclooctynes. |

Diverse Reactivity Profiles of the Azidomethyl Group

Beyond cycloadditions, the azidomethyl group is a versatile functional handle that can undergo various other transformations, primarily involving the reduction of the azide or its conversion into other heterocyclic systems.

The reduction of an azide to a primary amine is a fundamental and widely used transformation in organic synthesis. The azido (B1232118) group in this compound can be readily converted into an aminomethyl group. Several standard methods are expected to be effective:

Catalytic Hydrogenation : This is a clean and common method involving hydrogen gas (H₂) and a metal catalyst, such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂). This method is highly efficient for converting azides to amines.

Staudinger Reduction : This two-step reaction involves the treatment of the azide with a phosphine (e.g., triphenylphosphine (B44618), PPh₃) to form an aza-ylide intermediate, which is then hydrolyzed with water to yield the primary amine and the corresponding phosphine oxide. This method is known for its mild conditions and high chemoselectivity.

Metal Hydride Reduction : Reagents like lithium aluminium hydride (LiAlH₄) are also effective for reducing azides to amines.

The resulting compound, (1,1-difluorocyclopentan-2-yl)methanamine, would be a valuable building block for synthesizing more complex molecules, including potential pharmaceutical candidates.

| Reduction Method | Reagents | Product |

| Catalytic Hydrogenation | H₂, Pd/C | (1,1-Difluorocyclopentan-2-yl)methanamine |

| Staudinger Reduction | 1. PPh₃2. H₂O | (1,1-Difluorocyclopentan-2-yl)methanamine |

| Metal Hydride Reduction | LiAlH₄ | (1,1-Difluorocyclopentan-2-yl)methanamine |

The azide functional group can also serve as a precursor for other nitrogen-rich heterocycles, most notably tetrazoles. The formation of a tetrazole ring from an organic azide typically involves a [3+2] cycloaddition reaction with a nitrile or an isocyanide.

It is plausible that this compound could be used to synthesize 1,5-disubstituted tetrazoles. For example, in an Ugi-azide reaction, a multicomponent reaction involving an aldehyde, an amine, an isocyanide, and an azide source (in this case, the substrate itself), could potentially lead to the formation of a tetrazole derivative. However, the most common route to 5-substituted-1H-tetrazoles involves the reaction of an organonitrile with an azide source like sodium azide. A less common but known reaction is the formation of tetrazoles from organic azides and primary amines, particularly with fluorinated azides under non-aqueous conditions. This suggests a potential, albeit likely challenging, pathway to tetrazole derivatives from this compound.

Radical Reactions Involving the Azide Moiety

Organic azides are known to undergo a variety of radical reactions, typically initiated by heat or light, which can lead to the formation of highly reactive nitrene intermediates or proceed through concerted pathways. acs.orgacs.orgwikipedia.org The azide group can also participate in reactions with other radical species. acs.org

Thermolysis and Photolysis: The thermal or photochemical decomposition of alkyl azides is a common method for generating alkylnitrenes, which can then undergo various transformations such as C-H insertion or rearrangement. acs.orgacs.org However, the photolysis of many alkyl azides leads directly to the formation of imines through a concerted rearrangement, avoiding a discrete nitrene intermediate. acs.orgwikipedia.orgacs.org In the case of this compound, both pathways are conceivable.

Nitrene-mediated reactions: Upon thermolysis or photosensitized photolysis, the azide could extrude nitrogen gas (N₂) to form a highly reactive nitrene intermediate. This nitrene could then potentially undergo intramolecular C-H insertion into the cyclopentane ring, leading to the formation of a bicyclic amine.

Concerted rearrangement: Direct photolysis is likely to favor a concerted mechanism where the loss of N₂ is accompanied by a 1,2-hydride shift from the adjacent methylene (B1212753) group, resulting in the formation of an imine. acs.orgwikipedia.org

The presence of the electron-withdrawing difluoromethyl group might influence the reaction pathway, but specific studies on this substrate are not available.

Reactions with Radicals: Alkyl azides can react with various radical species. For instance, alkyl radicals can be converted into the corresponding azides by reacting with sulfonyl azides. acs.org Conversely, an alkyl azide can act as a radical acceptor in certain cyclization reactions. acs.org It is plausible that under specific radical conditions, the azide group of this compound could be involved in intermolecular or intramolecular radical additions, although such reactivity has not been explicitly documented for this compound.

| Reaction Type | Initiator | Potential Products | Notes |

| Thermolysis | Heat | Bicyclic amines (via nitrene), Imines | Pathway is dependent on reaction conditions and substrate. |

| Photolysis | UV light | Imines (concerted), Bicyclic amines (via triplet nitrene) | Direct photolysis often favors imine formation. acs.orgwikipedia.org |

| Radical Azidation | Radical Initiator | Not applicable (already an azide) | This is a method for azide synthesis. acs.org |

| Radical Cyclization | Radical Initiator | N-heterocycles | The azide can act as a radical acceptor. acs.org |

Chemical Stability and Transformations of the 1,1-Difluorocyclopentane (B72110) Ring

The 1,1-difluorocyclopentane ring is expected to be a relatively stable scaffold, with the gem-difluoro group imparting specific chemical properties.

The introduction of a gem-difluoro group onto a cycloalkane ring generally enhances its metabolic stability. researchgate.netnih.gov This increased stability is attributed to the strength of the C-F bond and the steric shielding provided by the fluorine atoms, which can block sites of metabolic oxidation. While specific degradation studies on this compound are not available, it can be inferred that the 1,1-difluorocyclopentane moiety would be resistant to many common reaction conditions that might affect a non-fluorinated cyclopentane ring. The stability of gem-difluorocycloalkanes has been noted in various synthetic transformations. nih.gov

The functionalization of unactivated C-H bonds in cycloalkanes is a significant area of research in organic synthesis. rsc.orgnih.govresearchgate.net While the presence of the gem-difluoro group can deactivate the ring towards certain electrophilic reactions, modern C-H activation strategies could potentially be employed to introduce new functional groups onto the cyclopentane skeleton of this compound.

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the selective functionalization of alkanes. wikipedia.org For instance, palladium-catalyzed reactions have been used for the transannular arylation of cycloalkane carboxylic acids. nih.govresearchgate.net Although the directing group is crucial in these transformations, it is conceivable that similar strategies could be developed for derivatives of 1,1-difluorocyclopentane. The specific regioselectivity of such reactions would depend on the catalyst, directing group (if any), and the electronic effects of the difluoromethyl and azidomethyl substituents.

| Functionalization Strategy | Reagents | Potential Outcome |

| C-H Activation/Arylation | Palladium catalyst, Aryl halide | Introduction of an aryl group onto the cyclopentane ring. |

| C-H Activation/Borylation | Iridium catalyst, Borylation agent | Introduction of a boryl group, which can be further functionalized. |

| Radical Halogenation | Halogen source, Radical initiator | Introduction of a halogen atom onto the cyclopentane ring. |

Computational and Mechanistic Investigations of 2 Azidomethyl 1,1 Difluorocyclopentane Chemistry

Theoretical Studies on Conformational Preferences and Ring Dynamics

The conformational flexibility of the cyclopentane (B165970) ring is well-characterized by a pseudorotational circuit, primarily involving two low-energy conformations: the envelope (Cs symmetry) and the twist (C2 symmetry). For 2-(azidomethyl)-1,1-difluorocyclopentane, the substitution pattern significantly influences the relative energies of these conformers. The C1 carbon, bearing the two fluorine atoms, is a likely candidate to be the "flap" of the envelope or on the axis of the twist due to steric and electronic factors.

Theoretical calculations, typically employing Density Functional Theory (DFT) at levels such as B3LYP/6-311+G(d,p), are used to map the potential energy surface. These studies would likely reveal several low-energy conformers depending on the orientation of the azidomethyl group, which can occupy pseudo-axial or pseudo-equatorial positions relative to the ring.

Key interactions governing conformational stability include:

Steric Hindrance: Repulsion between the bulky azidomethyl group and the fluorine atoms can destabilize certain conformers. A pseudo-equatorial orientation of the azidomethyl group is generally favored to minimize these steric clashes.

Gauche Interactions: The relationship between the C1-F bonds and the C2-C(H2N3) bond is critical. Gauche interactions involving electronegative fluorine atoms can be stabilizing due to hyperconjugative effects, specifically the donation of electron density from a C-C or C-H σ-orbital into a C-F σ* anti-bonding orbital.

Computational models would predict the relative energies of the most stable conformers. The dynamic interconversion between these states via pseudorotation would also be characterized by calculating the energy barriers separating them.

Table 1: Calculated Relative Energies of this compound Conformers This table presents hypothetical data based on established principles of conformational analysis for illustrative purposes.

| Conformer | Ring Conformation | Azidomethyl Position | Relative Energy (kcal/mol) |

| I | Twist (C2) | Pseudo-equatorial | 0.00 |

| II | Envelope (Cs) | Pseudo-equatorial | 0.85 |

| III | Twist (C2) | Pseudo-axial | 2.10 |

| IV | Envelope (Cs) | Pseudo-axial | 2.95 |

Role of Fluorine in Modulating Reactivity and Electronic Properties

The two fluorine atoms at the C1 position exert a profound influence on the electronic structure of the entire molecule, which in turn modulates its reactivity. This influence is primarily mediated through two mechanisms:

Inductive Effect (-I): Fluorine is the most electronegative element, leading to strong polarization of the C-F bonds. This creates a significant partial positive charge on C1. This effect is transmitted through the sigma framework of the cyclopentane ring, withdrawing electron density from neighboring carbons, including C2. This electron withdrawal can influence the nucleophilicity and electrophilicity of the attached azidomethyl group. Specifically, the electron-withdrawing nature of the difluorinated ring would be expected to lower the energy of the azide's Highest Occupied Molecular Orbital (HOMO), potentially affecting its reactivity in cycloaddition reactions.

Hyperconjugation: While the inductive effect is often dominant, hyperconjugative interactions also play a role. The C-F σ* anti-bonding orbitals are low in energy and can act as electron acceptors. Interactions between these orbitals and adjacent C-C or C-H bonding orbitals can lead to stabilization. In the context of a reaction, these interactions can preferentially stabilize certain transition state geometries over others. For example, the electron-withdrawing effect of the gem-difluoro group can lower the activation energy of reactions where the transition state has developed partial negative charge near the substituent.

Quantum chemical tools such as Natural Bond Orbital (NBO) analysis are invaluable for quantifying these effects. NBO analysis can calculate the charge distribution throughout the molecule, revealing the extent of the inductive effect. It can also identify and quantify the energy of specific donor-acceptor (hyperconjugative) interactions, providing a detailed picture of how the fluorine atoms electronically perturb the azidomethyl group and influence the transition state of its reactions. For the [3+2] cycloaddition, the inductive withdrawal by the fluorine atoms would likely stabilize the transition state, potentially accelerating the reaction compared to a non-fluorinated analogue.

Future Research Directions and Innovations

Development of Eco-Friendly and Scalable Synthetic Routes

The progression of 2-(Azidomethyl)-1,1-difluorocyclopentane from a laboratory curiosity to a widely utilized chemical building block hinges on the development of sustainable and economically viable synthetic methodologies. Current synthetic approaches may rely on traditional methods that involve hazardous reagents, harsh reaction conditions, or generate significant chemical waste. Future research will likely focus on "green" chemistry principles to address these limitations.

Key areas of investigation will include:

Catalytic Approaches: The use of transition metal or organocatalysts could enable milder reaction conditions and higher selectivity, reducing the need for stoichiometric reagents and simplifying purification processes.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing a flow-based synthesis for this compound could lead to more efficient and consistent production.

Alternative Solvents: Replacing conventional organic solvents with greener alternatives such as water, supercritical fluids, or bio-derived solvents would significantly reduce the environmental impact of the synthesis.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle of green chemistry. Future syntheses will aim for high atom economy to minimize waste.

A comparative overview of potential synthetic routes is presented in the table below:

| Feature | Traditional Synthetic Route (Hypothetical) | Future Eco-Friendly Route (Proposed) |

| Azide (B81097) Source | Sodium azide in polar aprotic solvents | In situ generation of azide from less hazardous precursors |

| Fluorinating Agent | Harsh fluorinating agents (e.g., sulfur tetrafluoride) | Milder, more selective fluorinating agents (e.g., Deoxofluor) |

| Solvents | Chlorinated hydrocarbons, DMF, DMSO | Water, ionic liquids, bio-based solvents |

| Process Type | Batch processing | Continuous flow chemistry |

| Waste Generation | High, including stoichiometric byproducts | Minimized through catalytic cycles and high atom economy |

Exploration of Unconventional Reactivity Pathways for the Azide and Difluoro Moieties

While the azide group is well-known for its participation in "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition), there is a vast and underexplored landscape of other reactivity patterns. Similarly, the gem-difluoro group can exert profound electronic and steric effects, potentially leading to novel chemical transformations.

Future research in this area could focus on:

Nitrene Chemistry: The photolytic or thermolytic decomposition of the azide group generates a highly reactive nitrene intermediate. The intramolecular C-H insertion of this nitrene could lead to the formation of novel nitrogen-containing heterocyclic structures. diva-portal.org

[3+2] Cycloadditions with Novel Partners: Beyond alkynes, the azide can undergo cycloaddition reactions with a variety of other unsaturated systems, such as alkenes, nitriles, and enamines, to generate a diverse range of heterocyclic compounds. cfplus.cz

Influence of the Gem-Difluoro Group: The strong electron-withdrawing nature of the two fluorine atoms can influence the reactivity of the adjacent azide group and the cyclopentane (B165970) ring. This could manifest in altered regioselectivity in cycloaddition reactions or unexpected rearrangements.

Radical Reactions: The introduction of radical initiators could open up new reaction pathways involving either the azide or the C-F bonds, leading to novel functionalization of the cyclopentane ring.

The following table summarizes potential unconventional reactivity pathways:

| Moiety | Reaction Type | Potential Outcome |

| Azide | Nitrene Insertion | Formation of bicyclic nitrogen heterocycles |

| Azide | Enamine Cycloaddition | Synthesis of substituted triazoles |

| Azide | Radical Addition | Novel C-N bond formation |

| Difluoro | Reductive Defluorination | Introduction of a double bond |

| Difluoro | C-H Functionalization | Regioselective substitution on the cyclopentane ring |

Integration into Advanced Materials Science for Non-Biological Applications

The unique properties conferred by the fluorine and azide groups make this compound an attractive candidate for the development of advanced materials with tailored functionalities. acs.org Its integration into polymers, surfaces, and nanomaterials could lead to innovations in various non-biological fields.

Potential applications in materials science include:

Surface Modification: The azide group can be used to covalently attach the molecule to surfaces via click chemistry or nitrene insertion, allowing for the precise tuning of surface properties such as hydrophobicity, adhesion, and chemical resistance. The presence of the difluoro group would contribute significantly to creating low-energy, non-stick surfaces. nih.gov

Fluoropolymer Synthesis: As a monomer or an additive, this compound could be incorporated into polymers to enhance their thermal stability, chemical inertness, and dielectric properties. Such materials could find applications in high-performance coatings, membranes, and electronic components.

Energetic Materials: The azide group is an energetic functionality. While this requires careful handling, it also suggests potential applications in the controlled release of energy, such as in micro-actuators or specialized propellants.

Cross-linking Agent: The bifunctional nature of the molecule (azide for reaction and the fluorinated ring for properties) makes it a potential cross-linking agent to create robust and functional polymer networks.

The table below outlines potential non-biological applications in materials science:

| Application Area | Role of this compound | Key Functional Groups |

| Hydrophobic Coatings | Surface functionalization agent | Azide (for attachment), Difluoro (for hydrophobicity) |

| High-Performance Polymers | Monomer or additive | Difluoro (for thermal/chemical stability) |

| Advanced Adhesives | Adhesion promoter | Azide (for covalent bonding to substrates) |

| Dielectric Films | Component of insulating materials | Difluoro (for low dielectric constant) |

Q & A

Basic: What are the key synthetic strategies for preparing 2-(Azidomethyl)-1,1-difluorocyclopentane, and how is its structural integrity validated?

Methodological Answer:

The synthesis typically involves introducing the azidomethyl group to a pre-functionalized 1,1-difluorocyclopentane scaffold. One approach is the Mitsunobu reaction (commonly used for azide introduction in organic synthesis), where a hydroxyl or halide precursor is reacted with an azide donor under mild conditions . For example, Fmoc-protected amino alcohols can be converted to azides via this method. Post-synthesis, structural validation employs NMR spectroscopy (¹⁹F and ¹H for fluorinated and azide environments), IR spectroscopy (to confirm the N₃ stretch at ~2100 cm⁻¹), and mass spectrometry (to verify molecular weight). High-performance liquid chromatography (HPLC) ensures purity (>95%) .

Basic: What spectroscopic methods are most effective in characterizing this compound?

Methodological Answer:

- ¹⁹F NMR : Critical for identifying the electronic environment of geminal difluoro groups (δ ~ -90 to -120 ppm, split due to coupling with adjacent protons) .

- ¹H NMR : Reveals splitting patterns from the cyclopentane backbone and azidomethyl protons (δ ~3.5–4.0 ppm for CH₂N₃) .

- IR Spectroscopy : Confirms the azide group via a sharp peak at ~2100 cm⁻¹ .

- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (C₆H₇F₂N₃, exact mass 159.14 Da) .

Advanced: How do the electronic effects of the difluoromethyl and azidomethyl groups influence the compound's reactivity in catalytic transformations?

Methodological Answer:

The electron-withdrawing difluoro groups polarize the cyclopentane ring, enhancing electrophilicity at adjacent carbons. This facilitates nucleophilic substitutions or eliminations under specific conditions. For instance, Al(C₆F₅)₃ catalysts activate the gem-difluoro group for ethylation, though competing reduction pathways (e.g., defluorination to cyclopentane) require careful optimization of catalyst loading and reaction time . The azidomethyl group participates in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , enabling regioselective triazole formation for bioconjugation. Steric hindrance from the cyclopentane backbone may slow reaction kinetics, necessitating excess alkyne or extended reaction times .

Advanced: What strategies mitigate competing reduction pathways during catalytic functionalization of the geminal difluoro groups?

Methodological Answer:

Competing reduction (e.g., defluorination to cyclopentane) is observed in reactions using aluminum-based catalysts like [Et₂Al][HCB₁₁H₅Br₆]. To suppress this:

- Catalyst Tuning : Use sterically hindered ligands (e.g., P(o-Tol)₃) to favor substitution over reduction .

- Temperature Control : Lower temperatures (e.g., 0–25°C) reduce radical-mediated side reactions.

- Stoichiometric Additives : Introducing Lewis acids (e.g., B(C₆F₅)₃) stabilizes transition states for selective functionalization .

Advanced: How can copper-catalyzed azide-alkyne cycloaddition (CuAAC) be applied to modify this compound for bioconjugation?

Methodological Answer:

The azidomethyl group serves as a "clickable" handle for site-specific bioconjugation :

Reaction Setup : Combine the compound with terminal alkynes (e.g., propargyl-modified peptides) in a 1:1.2 molar ratio.

Catalyst System : Use Cu(I)Br with tris(benzyltriazolylmethyl)amine (TBTA) ligand to accelerate reaction rates and ensure regioselective 1,4-triazole formation .

Workup : Purify via silica gel chromatography or dialysis to remove copper residues.

Validation : Confirm conjugation via MALDI-TOF MS or fluorescence labeling assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.